molecular formula C11H14N2O2 B7539028 N-(3-methoxypropyl)-1,3-benzoxazol-2-amine

N-(3-methoxypropyl)-1,3-benzoxazol-2-amine

Cat. No. B7539028
M. Wt: 206.24 g/mol
InChI Key: YINQROHLSPADBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-1,3-benzoxazol-2-amine, also known as MPOBA, is a compound that has gained attention in scientific research due to its potential applications in various fields. MPOBA is a benzoxazole derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine is not fully understood. However, it is believed that N-(3-methoxypropyl)-1,3-benzoxazol-2-amine interacts with specific proteins or enzymes in cells, leading to changes in their activity or function. This interaction may be responsible for the observed biological effects of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-methoxypropyl)-1,3-benzoxazol-2-amine can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxypropyl)-1,3-benzoxazol-2-amine in lab experiments is its strong fluorescence properties, which make it a valuable tool for imaging biological systems. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using N-(3-methoxypropyl)-1,3-benzoxazol-2-amine is its limited solubility in water, which may affect its biological activity.

Future Directions

There are several future directions for the study of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine. One potential direction is the development of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine-based probes for the detection of amyloid beta in vivo. Another direction is the investigation of the potential therapeutic applications of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine and its potential interactions with other proteins or enzymes in cells.
Conclusion
In conclusion, N-(3-methoxypropyl)-1,3-benzoxazol-2-amine is a benzoxazole derivative that has shown potential in various scientific research applications. Its strong fluorescence properties and easy synthesis method make it a valuable tool for imaging biological systems. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has also exhibited various biochemical and physiological effects, including inhibition of enzyme activity and antioxidant activity. While there are limitations to its use in lab experiments, there are several future directions for the study of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine, including the development of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine-based probes for disease detection and investigation of its potential therapeutic applications.

Synthesis Methods

N-(3-methoxypropyl)-1,3-benzoxazol-2-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzoic acid with 3-methoxypropylamine in the presence of a catalyst, such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(3-methoxypropyl)-1,3-benzoxazol-2-amine in high yield and purity.

Scientific Research Applications

N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has shown potential in various scientific research applications. One of the most promising applications is in the field of fluorescence imaging. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine exhibits strong fluorescence properties, making it a valuable tool for imaging biological systems. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has also been studied for its potential use in the detection of amyloid beta, a protein associated with Alzheimer's disease.

properties

IUPAC Name

N-(3-methoxypropyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-14-8-4-7-12-11-13-9-5-2-3-6-10(9)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINQROHLSPADBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-1,3-benzoxazol-2-amine

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